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Compound of Interest

Compound Name:
2-(Pyridin-3-

ylformamido)propanoic acid

CAS No.: 36724-74-0

Cat. No.: B1347126

Get Quote

Executive Summary & Chemical Context
2-(Nicotinamido)propanoic acid (CAS: 36724-75-1) is a conjugate of Nicotinic acid (Vitamin B3)

and Alanine.[1] In drug development, such N-acyl amino acids are critical as prodrugs to

improve membrane permeability or as co-crystal formers to modulate the solubility of Active

Pharmaceutical Ingredients (APIs).[1]

Understanding its solubility landscape is essential for:

Crystallization: Selecting anti-solvents for purification.[1]

Formulation: Designing liquid dosage forms or lipid-based delivery systems.[1]

Bioavailability: Predicting dissolution rates in gastrointestinal fluids.[1]

Physicochemical Profile (Predicted vs. Analog)
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Property
2-
(Nicotinamido)prop
anoic acid

Nicotinuric Acid
(Reference Analog)

Implication

Structure
Pyridine-3-CO-NH-

CH(CH₃)-COOH

Pyridine-3-CO-NH-

CH₂-COOH

Methyl group

increases lipophilicity.

[1]

Molecular Weight 194.19 g/mol 180.16 g/mol
Slight increase in

molecular volume.[1]

Predicted LogP ~0.5 – 0.8 -0.84 to 0.3

Lower water solubility

expected for the

propanoic derivative.

[1]

pKa (Acid) ~3.6 (Carboxylic) ~3.6
Soluble in alkaline

buffers (pH > 5).[1]

Experimental Methodology: The Shake-Flask
Protocol
To generate authoritative solubility data, the Isothermal Saturation Method (Shake-Flask) is the

gold standard.[1] This protocol ensures thermodynamic equilibrium is reached, minimizing

kinetic errors.[1]

Phase 1: Materials & Preparation[1]
Solute: 2-(Nicotinamido)propanoic acid (Purity >98% by HPLC).[1]

Solvents: HPLC-grade Water, Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate,

Acetonitrile.[1]

Equipment: Temperature-controlled orbital shaker (accuracy ±0.1 K), Syringe filters (0.45 µm

PTFE/Nylon), HPLC-UV.[1]

Phase 2: The Workflow
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The following diagram outlines the critical path for data generation, ensuring self-validating

results through residue analysis.
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Figure 1: Standardized equilibrium solubility determination workflow. Note the critical step of

analyzing the solid residue (PXRD) to ensure no solvate formation or polymorphic transition

occurred during equilibration.

Phase 3: Analytical Quantification[1]
Detector: UV-Vis at 260 nm (characteristic of the pyridine ring).[1]

Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).[1]

Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (90:10 v/v).[1] Acidic pH ensures the

carboxylic acid remains protonated for consistent retention.[1]

Thermodynamic Modeling
Once raw solubility data (mole fraction,

) is collected across temperatures (e.g., 288.15 K to 323.15 K), it must be fitted to
thermodynamic models to extract mechanistic insights.[1]

Model A: The Modified Apelblat Equation
Used to correlate solubility with temperature.[1] It accounts for the non-ideal behavior of the

solution.[1]

A, B, C: Empirical parameters.
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Interpretation: A positive

term often indicates a strong temperature dependence of the enthalpy of solution.[1]

Model B: van't Hoff Analysis
Used to calculate the thermodynamic functions of dissolution.[1]

[1]

(Dissolution Enthalpy): Positive values indicate an endothermic process (solubility increases
with T).[1]

(Dissolution Entropy): Positive values indicate increased disorder (driving force).[1]
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Figure 2: Decision matrix for selecting the appropriate thermodynamic model based on data

linearity.

Solubility Landscape (Reference & Prediction)
While exact values for the propanoic derivative must be measured, the behavior of Nicotinuric

acid provides a high-confidence baseline.[1]

Reference Data: Nicotinuric Acid (Analog)
Note: 2-(Nicotinamido)propanoic acid will exhibit lower solubility in water and higher solubility in

organic solvents compared to these values due to the additional hydrophobic methyl group.[1]

Solvent Solubility (mg/mL) @ 25°C Classification

DMSO ~50.0 Soluble

Methanol ~15 - 20 Moderately Soluble

Ethanol ~5 - 10 Sparingly Soluble

Water ~1.5 Sparingly Soluble

PBS (pH 7.4) ~1.0 - 2.5
pH Dependent (Soluble as

salt)

Ethyl Acetate < 0.5 Very Slightly Soluble

Solvent Selection Guide for 2-(Nicotinamido)propanoic
Acid
Based on the "Like Dissolves Like" principle and the functional groups (Pyridine + Amide +

Carboxylic Acid):

Best Solvents for Synthesis/Reaction:

DMSO/DMF: High solubility due to strong dipole-dipole interactions with the amide

backbone.[1]

Methanol: Good for recrystallization if cooling is applied.[1]
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Best Solvents for Crystallization (Anti-solvents):

Acetone/Acetonitrile: Likely poor solubility; excellent anti-solvents to induce precipitation

from methanolic solutions.[1]

pH Sensitivity:

Solubility will increase drastically at pH > 5.0 due to deprotonation of the carboxylic acid

(forming the carboxylate anion).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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